
2,2'-(4-Nitro-1H-pyrazole-3,5-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridyl groups at positions 3 and 5, and a nitro group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with 2-pyridyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-Bis(2-pyridyl)-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s bioactivity .
Molecular Targets and Pathways:
Metal Ions: Forms stable complexes with transition metals such as cobalt, nickel, and copper.
Enzymes: Potentially inhibits enzymes by binding to their active sites.
Receptors: May modulate receptor activity by interacting with binding sites.
Comparaison Avec Des Composés Similaires
3,5-Bis(2-pyridyl)pyrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
3,5-Bis(2-pyridyl)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring, leading to distinct coordination chemistry and biological activity.
3,5-Bis(2-pyridyl)-4-hydro-1,2,4,6-thiatriazine: Features a thiatriazine ring, offering unique properties for material science applications .
Uniqueness: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole stands out due to the presence of the nitro group, which imparts unique redox properties and enhances its potential as a bioactive molecule. Its ability to form stable coordination complexes with various metal ions further distinguishes it from similar compounds .
Propriétés
Numéro CAS |
922506-49-8 |
|---|---|
Formule moléculaire |
C13H9N5O2 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(4-nitro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)13-11(9-5-1-3-7-14-9)16-17-12(13)10-6-2-4-8-15-10/h1-8H,(H,16,17) |
Clé InChI |
CUZJLCHKCHQJGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


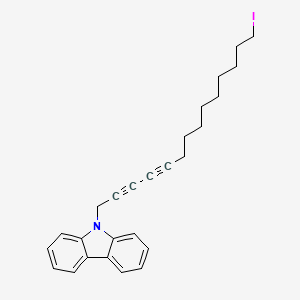
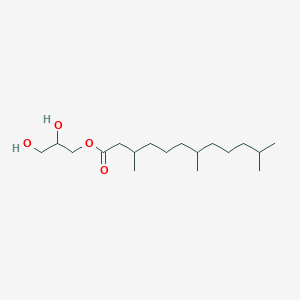
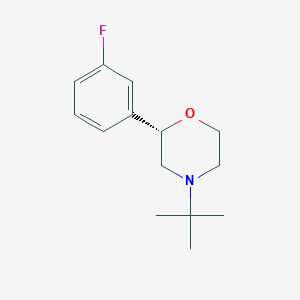
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)

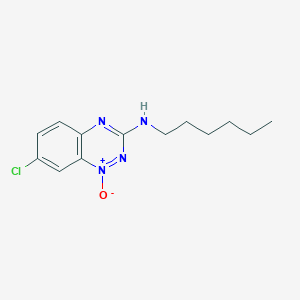
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
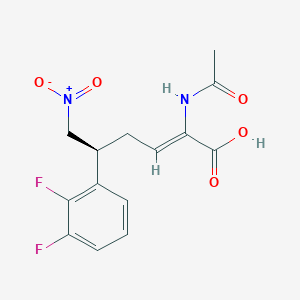

![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
